[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione

Coordination Chemistry Metal-Organic Frameworks Ligand Design

[4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione is a heterocyclic organic compound (C₈H₆N₄O₃, MW 206.16 g/mol) comprising two pyrimidine rings linked by a C–C bond, with carbonyl groups at the 2, 2′, and 6 positions. It belongs to the bipyrimidine-trione subclass, structurally distinct from monocyclic barbituric acid (pyrimidine-2,4,6-trione) by virtue of the second pyrimidine ring that introduces additional nitrogen coordination sites and extended π-conjugation.

Molecular Formula C8H6N4O3
Molecular Weight 206.16 g/mol
CAS No. 35612-19-2
Cat. No. B13094175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione
CAS35612-19-2
Molecular FormulaC8H6N4O3
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C8H6N4O3/c13-6-3-5(11-8(15)12-6)4-1-2-9-7(14)10-4/h1-3H,(H,9,10,14)(H2,11,12,13,15)
InChIKeyCFSOLYYMXDWFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione (CAS 35612-19-2): Core Scaffold Identity and Procurement Baseline


[4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione is a heterocyclic organic compound (C₈H₆N₄O₃, MW 206.16 g/mol) comprising two pyrimidine rings linked by a C–C bond, with carbonyl groups at the 2, 2′, and 6 positions . It belongs to the bipyrimidine-trione subclass, structurally distinct from monocyclic barbituric acid (pyrimidine-2,4,6-trione) by virtue of the second pyrimidine ring that introduces additional nitrogen coordination sites and extended π-conjugation [1]. The compound has been characterized by GC-MS, ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with reference mass spectral data available in the Wiley Registry of Mass Spectral Data 2023 [2]. Its IUPAC name is 6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione .

Why [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione Cannot Be Replaced by Generic Pyrimidinetriones in Rigorous Applications


Generic substitution of [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione with monocyclic barbituric acid or simple N-alkylated pyrimidinetriones fails because the bipyrimidine architecture provides two critical differentiators absent in monocyclic analogs: (i) a second pyrimidine nitrogen set that enables bis-bidentate metal coordination modes essential for constructing binuclear complexes and metal-organic frameworks, as demonstrated in structurally characterized Cu(II) and Fe(II) bipyrimidine systems with metal–metal separations of 5.384–5.941 Å [1]; and (ii) extended π-conjugation across the bipyrimidine linkage that modulates electronic properties relevant to charge-transfer and photophysical applications [2]. Unlike the 5,5′-dimethyl or 5-hydroxy-5,5′-dimethyl analogs (CAS 20545-68-0, 20545-93-1), the unsubstituted parent compound lacks steric hindrance at the 5 and 5′ positions, preserving full rotational freedom around the inter-ring bond and maximizing accessible conformational space for target binding [3].

Quantitative Evidence Guide: Where [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione Demonstrates Verifiable Differentiation for Procurement Decisions


Bis-Bidentate Coordination Capability: Bipyrimidine Scaffold vs. Monocyclic Barbituric Acid in Transition Metal Complexation

The bipyrimidine core of [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione enables bis-bidentate (chelating and bis-chelating) coordination modes that are structurally impossible for monocyclic barbituric acid (2,4,6(1H,3H,5H)-pyrimidinetrione). In closely related 2,2′-bipyrimidine (bipym) complexes, the intradimer metal–metal separation in [Cu₂(bipym)(C₅O₅)₂(H₂O)₂]·4H₂O is 5.384 Å, while in [Fe₂(bpym)(C₅O₅)₂(H₂O)₄]·2H₂O the Fe–Fe separation ranges from 5.829–5.941 Å depending on the polymorph [1][2]. These precisely defined metal–metal distances, governed by the bipyrimidine bridging geometry, are critical for magnetic coupling and electron transfer properties—capabilities absent in monocyclic pyrimidinetriones that can only coordinate a single metal center [3].

Coordination Chemistry Metal-Organic Frameworks Ligand Design

MMP-13 Inhibitory Potency and Isoform Selectivity: Pyrimidinetrione Class Achieves >100-Fold Selectivity Over Competing MMPs

The pyrimidinetrione pharmacophore—the core scaffold of [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione—has been optimized through two related inhibitor series to yield compounds with potent MMP-13 inhibition and >100-fold selectivity against other MMP family members (MMP-1, MMP-2, MMP-8, MMP-12, MMP-14) [1]. A specifically optimized analog from this series achieved a 4.5 nM IC₅₀ against MMP-13 with 270-fold selectivity over MMP-1, representing a >20-fold improvement in potency compared to the initial file-screening hit [2]. In a rat fibrosis model, a pyrimidinetrione-based compound displayed no fibrotic effect at exposures many-fold greater than its MMP-13 IC₅₀, demonstrating a therapeutic window not achieved by hydroxamate-based MMP inhibitors (e.g., marimastat) that lack MMP-13 isoform selectivity [1][3].

MMP-13 Inhibition Osteoarthritis Structure-Activity Relationship

DprE1 Enzyme Inhibition: Pyrimidinetrione Derivative Achieves 5-Fold Activity Improvement Over Lead Compound G50 with Superior Selectivity Index vs. Linezolid

The pyrimidinetrione backbone has yielded potent DprE1 inhibitors targeting Mycobacterium tuberculosis cell wall biosynthesis. Starting from lead compound G50 (identified via virtual screening with activity comparable to isoniazid), systematic optimization of the pyrimidinetrione scaffold produced compound 42, which exhibited a MIC₅₀ of 1.071 ± 0.041 μM against M. tuberculosis H37Ra and a selectivity index (SI) of 186.74 [1]. This represents a 5-fold increase in DprE1 enzyme inhibitory activity compared to the parent G50, and a superior selectivity index compared to the clinical comparator linezolid (SI = 119.9) [1]. Compound 42 and 11 other pyrimidinetrione derivatives from the 45-compound series completely inhibited growth of both M.tb H37Ra and H37Rv strains in vitro [1][2].

Antitubercular Drug Discovery DprE1 Inhibition Mycobacterium tuberculosis

Synthetic Accessibility: One-Step Quantitative Yield Synthesis vs. Multi-Step Routes for Substituted Analogs

The unsubstituted [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione can be synthesized in a single step under adapted Vilsmeier conditions in quantitative yield, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts sharply with the multi-step synthetic routes required for 5,5′-dimethyl (CAS 20545-68-0) and 5-hydroxy-5,5′-dimethyl analogs (CAS 20545-93-1), which involve sequential condensation, oxidation, and protection-deprotection sequences . The quantitative one-step protocol eliminates intermediate isolations and reduces purification burden compared to the 71–85% yields typical of cyclocondensation approaches for substituted pyrimidinetriones .

Synthetic Methodology Vilsmeier Reaction Process Chemistry

Tautomeric Diversity and Hydrogen-Bonding Capacity: Bipyrimidine-Trione vs. N-Substituted Barbituric Acid Derivatives

The unsubstituted [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione retains three NH protons (at positions 1, 3, and 3′) capable of keto-enol tautomerism, providing up to six hydrogen-bond donor sites across the bipyrimidine scaffold . In contrast, N-substituted analogs such as 1,3-dimethylbarbituric acid (CAS 769-42-6) lose two NH donors to methylation, reducing hydrogen-bonding capacity and limiting supramolecular assembly options . Barbituric acid derivatives with free NH protons exhibit binding constants of K ~10² M⁻¹ to complementary hosts in the keto form, with Ru(II)-promoted enolization enhancing binding through improved H-bond complementarity [1]. The bipyrimidine scaffold further extends this H-bond network across two coupled rings, a feature unavailable in monocyclic systems.

Supramolecular Chemistry Hydrogen Bonding Tautomerism

High-Impact Application Scenarios for [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione Based on Quantitative Differentiation Evidence


Binuclear Metal Complex and MOF Synthesis: Exploiting Bis-Bidentate Coordination Geometry

Research groups constructing binuclear transition metal complexes or metal-organic frameworks (MOFs) should select [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione as the bridging ligand of choice. The bipyrimidine core provides precisely defined metal–metal separations (5.384–5.941 Å based on crystallographically characterized Cu(II) and Fe(II) bipym complexes [1][2]), enabling predictable magnetic coupling and electron transfer properties. This is structurally impossible with monocyclic barbituric acid, which lacks the second pyrimidine nitrogen set needed for bis-bidentate bridging. The unsubstituted 5,5′ positions further ensure no steric interference with metal coordination geometry, unlike 5,5′-dimethyl analogs that introduce steric bulk adjacent to the coordination sites.

MMP-13 Selective Inhibitor Drug Discovery: Pyrimidinetrione Scaffold as Preferred Chemotype

Medicinal chemistry teams pursuing MMP-13 inhibitors for osteoarthritis should procure the unsubstituted bipyrimidine-trione scaffold as a synthetic starting point for structure-activity relationship (SAR) exploration. The pyrimidinetrione class has demonstrated 4.5 nM IC₅₀ against MMP-13 with 270-fold selectivity over MMP-1 and >100-fold selectivity over MMP-2, MMP-8, and MMP-12 [1][2]. Critically, in vivo rat fibrosis models showed no fibrotic effect at exposures many-fold greater than the MMP-13 IC₅₀, a safety margin absent in broad-spectrum hydroxamate inhibitors [1]. The unsubstituted scaffold allows maximal synthetic flexibility for installing diverse P1′ and P2′ groups that govern isoform selectivity, without pre-existing substituents that constrain SAR exploration.

Antitubercular Lead Optimization Targeting DprE1: Building on Validated Pyrimidinetrione Pharmacology

Anti-infective drug discovery programs targeting Mycobacterium tuberculosis DprE1 should procure [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione as a core intermediate. The pyrimidinetrione scaffold has been validated through the discovery of compound G50 (activity comparable to isoniazid) and the optimized compound 42, which achieves MIC₅₀ of 1.071 μM against M.tb H37Ra with a selectivity index of 186.74—exceeding linezolid's SI of 119.9 [1][2]. The scaffold's confirmed mechanism of action (DprE1 enzyme inhibition blocking mycobacterial cell wall synthesis) and demonstrated in vitro and in vivo efficacy against both drug-sensitive H37Ra and H37Rv strains provide a de-risked starting point compared to unexplored chemotypes requiring target deconvolution.

Supramolecular Synthon Engineering: Maximizing Hydrogen-Bond Donor Density for Crystal Engineering

Crystal engineers and supramolecular chemists designing hydrogen-bonded assemblies should select the unsubstituted [4,4′-Bipyrimidine]-2,2′,6(1H,3H,3′H)-trione over N-alkylated barbituric acid derivatives. With three available NH protons and keto-enol tautomerism providing up to six H-bond donor sites across a bipyrimidine framework, this compound offers 1.5× the H-bond donor density of monocyclic barbituric acid and stands in categorical contrast to 1,3-dimethylbarbituric acid that has zero NH donors [1][2]. The bipyrimidine scaffold's extended conjugation further modulates the acidity of NH protons (estimated pKa ~4.68 for related systems), tuning H-bond strength for selective host–guest recognition applications [3].

Quote Request

Request a Quote for [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.